2-(4-chlorophenoxy)-2-methyl-N-(2-phenylimidazo[1,2-a]pyridin-3-yl)propanamide
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Overview
Description
2-(4-chlorophenoxy)-2-methyl-N-(2-phenylimidazo[1,2-a]pyridin-3-yl)propanamide is a synthetic organic compound that belongs to the class of imidazo[1,2-a]pyridines. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Preparation Methods
The synthesis of 2-(4-chlorophenoxy)-2-methyl-N-(2-phenylimidazo[1,2-a]pyridin-3-yl)propanamide typically involves a multi-step process. One common method includes the condensation of 2-aminopyridines with arylglyoxals and Meldrum’s acid . This reaction is followed by further modifications to introduce the chlorophenoxy and methyl groups . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
2-(4-chlorophenoxy)-2-methyl-N-(2-phenylimidazo[1,2-a]pyridin-3-yl)propanamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(4-chlorophenoxy)-2-methyl-N-(2-phenylimidazo[1,2-a]pyridin-3-yl)propanamide involves its interaction with molecular targets such as enzymes. For instance, it inhibits the activity of cyclooxygenase (COX) enzymes by binding to their active sites, thereby preventing the conversion of arachidonic acid to inflammatory mediators . This inhibition reduces inflammation and pain.
Comparison with Similar Compounds
2-(4-chlorophenoxy)-2-methyl-N-(2-phenylimidazo[1,2-a]pyridin-3-yl)propanamide can be compared with other imidazo[1,2-a]pyridine derivatives:
2-(4-(methylsulfonyl)phenyl)-N-phenylimidazo[1,2-a]pyridin-3-amine: This compound is also a COX-2 inhibitor but has different substituents that may affect its potency and selectivity.
Zolpidem: A well-known imidazo[1,2-a]pyridine used as a hypnotic agent for treating insomnia.
Alpidem: Another imidazo[1,2-a]pyridine derivative used for its anxiolytic properties.
The uniqueness of this compound lies in its specific substituents, which confer distinct biological activities and potential therapeutic applications.
Properties
Molecular Formula |
C23H20ClN3O2 |
---|---|
Molecular Weight |
405.9 g/mol |
IUPAC Name |
2-(4-chlorophenoxy)-2-methyl-N-(2-phenylimidazo[1,2-a]pyridin-3-yl)propanamide |
InChI |
InChI=1S/C23H20ClN3O2/c1-23(2,29-18-13-11-17(24)12-14-18)22(28)26-21-20(16-8-4-3-5-9-16)25-19-10-6-7-15-27(19)21/h3-15H,1-2H3,(H,26,28) |
InChI Key |
LEJHYUGNZUCHDP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C(=O)NC1=C(N=C2N1C=CC=C2)C3=CC=CC=C3)OC4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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